4-methoxy-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide
Description
4-Methoxy-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide is a benzohydrazide derivative featuring a 4-methoxy-substituted benzene ring linked to a hydrazide group, which is further substituted with a 4-methylbenzo[d]thiazol-2-yl moiety.
Properties
IUPAC Name |
4-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-4-3-5-13-14(10)17-16(22-13)19-18-15(20)11-6-8-12(21-2)9-7-11/h3-9H,1-2H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXOGMKHKAZCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 4-methoxybenzhydrazide with 4-methyl-1,3-benzothiazol-2-yl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
4-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
4-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial activity and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its anticancer properties and its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Anti-Parasitic and Anti-Leishmanial Activity
- Key Analogs :
- Structural Insights :
- The chloro-substituted analog exhibits marginally higher anti-leishmanial activity than the methoxy variant, suggesting electron-withdrawing groups (Cl) may enhance potency.
- The methoxy group in the target compound could reduce cytotoxicity compared to chloro derivatives but may improve solubility.
Anticancer Activity
- Thiazole Derivatives :
- Role of Substituents :
- The benzo[d]thiazole group enhances DNA intercalation or kinase inhibition, a feature shared with the target compound.
- Methyl substitution on the benzothiazole (as in the target) may modulate lipophilicity and membrane permeability.
Antibacterial Activity
- Benzohydrazide Derivatives :
- Comparison :
- The target compound’s methoxy and methylbenzothiazole groups may offer moderate antibacterial effects but are less electron-withdrawing than sulfonyl or fluoro substituents, which are critical for disrupting bacterial membranes.
Physicochemical and Spectral Properties
- Melting Points and Solubility :
- Benzohydrazides with pyridine (e.g., compound 16, m.p. 222°C) or quinazoline (compound 3.19, m.p. 220–222°C) substituents have high melting points due to hydrogen bonding .
- The target compound’s methylbenzothiazole group likely increases melting point (>200°C) compared to simpler analogs (e.g., N'-(4-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide, m.p. 181°C) .
- Spectral Data :
Structure-Activity Relationships (SAR)
- Electron-Donating vs. Electron-Withdrawing Groups :
- Heterocyclic Moieties :
Data Tables
Table 2: Physicochemical Properties
Biological Activity
4-Methoxy-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide is a compound that belongs to a class of benzothiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H16N4O2S
- Molecular Weight : 320.38 g/mol
The compound features a benzothiazole ring, which is known for its role in various biological activities, including anticancer and antimicrobial properties.
Benzothiazole derivatives, including this compound, are believed to exert their biological effects through several mechanisms:
- Inhibition of Enzymes : These compounds often inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.
- Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties .
- Antitumor Activity : Studies have indicated that benzothiazole derivatives can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways .
Biological Activities
The biological activities of this compound have been explored in various studies:
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The IC50 values for different cell lines are summarized in Table 1.
These results indicate that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
The compound also shows promising antimicrobial properties. It has been tested against various bacterial strains with results indicating effective inhibition comparable to standard antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 16 | |
| Enterococcus faecalis | 8 |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Antitumor Effects : A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent increase in apoptosis, suggesting its potential as an anticancer therapeutic agent .
- Antimicrobial Efficacy : Another study assessed its antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that the compound effectively inhibited bacterial growth, particularly against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
